molecular formula C23H21N3O4S B2370067 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 2380044-28-8

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2370067
CAS No.: 2380044-28-8
M. Wt: 435.5
InChI Key: KZSCLHRCHKTIPT-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(2-oxo-1-azatricyclo[73105,13]trideca-5,7,9(13)-trien-7-yl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-thiophene derivative and an oxamide precursor. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include oxidized derivatives of the furan and thiophene rings, reduced amine derivatives of the oxamide group, and substituted thiophene derivatives .

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N’-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide is unique due to its combination of furan, thiophene, and oxamide groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-20-4-3-15-9-18(8-14-2-1-6-26(20)21(14)15)25-23(29)22(28)24-11-19-10-17(13-31-19)16-5-7-30-12-16/h5,7-10,12-13H,1-4,6,11H2,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSCLHRCHKTIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC(=CS4)C5=COC=C5)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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